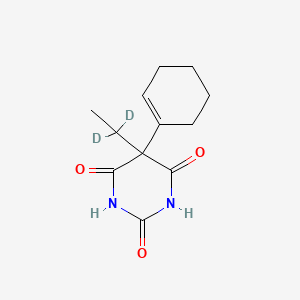
Cyclobarbital-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobarbital-d5 is a deuterated form of cyclobarbital, a barbiturate derivative. Barbiturates are a class of drugs derived from barbituric acid that act as central nervous system depressants. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of cyclobarbital, as the deuterium atoms can be detected using mass spectrometry, providing more detailed insights into the compound’s behavior in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclobarbital-d5 involves the incorporation of deuterium atoms into the cyclobarbital molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with deuterated barbituric acid and then introduce the cyclohexenyl and ethyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
Cyclobarbital-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can replace one functional group with another, such as halogenation or alkylation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides are used under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Cyclobarbital-d5 has several scientific research applications, including:
Pharmacokinetics and Metabolism Studies: The deuterium atoms in this compound allow researchers to track the compound’s absorption, distribution, metabolism, and excretion in biological systems using mass spectrometry.
Forensic Analysis: The compound is used in forensic laboratories to detect and quantify barbiturates in biological samples, aiding in criminal investigations and drug abuse cases.
Mecanismo De Acción
Cyclobarbital-d5, like other barbiturates, exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity in the brain. It binds to the GABA-A receptor, increasing the duration of chloride channel opening and leading to hyperpolarization of the neuron. This results in a sedative and hypnotic effect, reducing anxiety and inducing sleep .
Comparación Con Compuestos Similares
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and hypnotic properties.
Pentobarbital: A short-acting barbiturate used for anesthesia and euthanasia.
Amobarbital: A barbiturate used for its sedative and hypnotic effects
Uniqueness of Cyclobarbital-d5
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in research applications involving mass spectrometry. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis of the compound in biological systems. This makes this compound an invaluable tool in pharmacokinetic and metabolic studies .
Propiedades
Fórmula molecular |
C12H16N2O3 |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
5-(cyclohexen-1-yl)-5-(1,1-dideuterioethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H16N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h6H,2-5,7H2,1H3,(H2,13,14,15,16,17)/i2D2 |
Clave InChI |
WTYGAUXICFETTC-CBTSVUPCSA-N |
SMILES isomérico |
[2H]C([2H])(C)C1(C(=O)NC(=O)NC1=O)C2=CCCCC2 |
SMILES canónico |
CCC1(C(=O)NC(=O)NC1=O)C2=CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-[(4R,4aS,7R,7aR,12bS,13S)-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B13445267.png)
![(1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B13445269.png)
![2-[(Z)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetamide](/img/structure/B13445276.png)
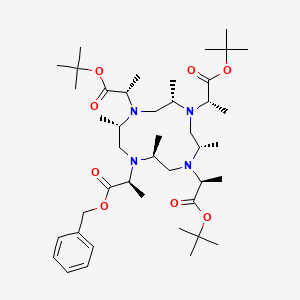


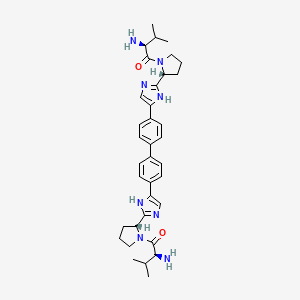
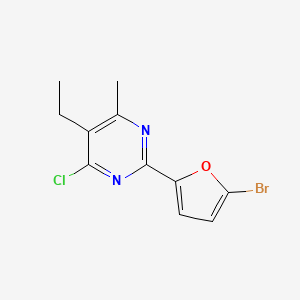
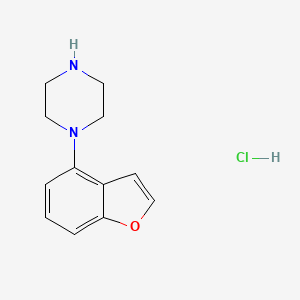
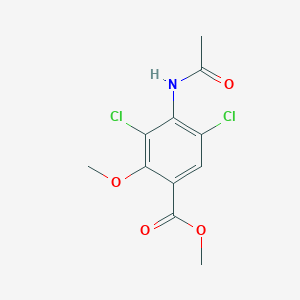
![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] octadecanoate](/img/structure/B13445344.png)
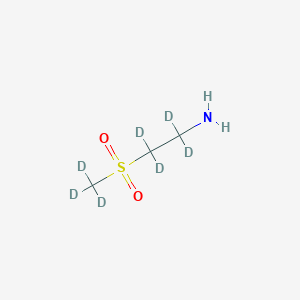
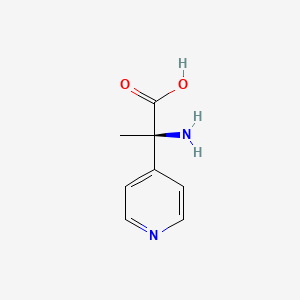
![(1R,2R,5S,8S,9S,10R,11S,12S)-6-(dideuterio(113C)methylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13445354.png)
